Diflumetorim

Description

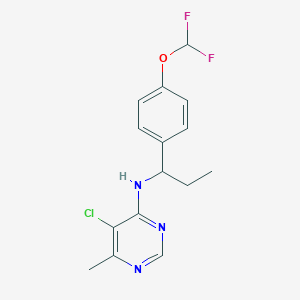

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-[1-[4-(difluoromethoxy)phenyl]propyl]-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClF2N3O/c1-3-12(21-14-13(16)9(2)19-8-20-14)10-4-6-11(7-5-10)22-15(17)18/h4-8,12,15H,3H2,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKULYKCZPJMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC(F)F)NC2=NC=NC(=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057955 | |

| Record name | Diflumetorim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130339-07-0 | |

| Record name | Diflumetorim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130339-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflumetorim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130339070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflumetorim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrimidinamine, 5-chloro-N-[1-[4-(difluoromethoxy)phenyl]propyl]-6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUMETORIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGZ4LD5DT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diflumetorim: An In-depth Technical Guide to its Mechanism of Action on Fungal Respiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflumetorim, with the active ingredient pydiflumetofen, is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its targeted disruption of fungal respiration. The document details the molecular interactions, presents quantitative efficacy data, and outlines the experimental protocols used to elucidate its mode of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in fungicide development and fungal biology.

Introduction

Pydiflumetofen is a novel pyrazole-carboxamide fungicide that demonstrates high efficacy against a wide range of fungal pathogens.[1] Its mode of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) in fungi.[1][2] By disrupting this key enzyme, pydiflumetofen effectively halts cellular energy production, leading to the cessation of fungal growth and eventual cell death.

Mechanism of Action: Targeting Fungal Respiration

The primary target of pydiflumetofen is the succinate dehydrogenase (SDH) enzyme complex in the inner mitochondrial membrane of fungal cells.[1][2]

Inhibition of Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is a crucial enzyme that catalyzes the oxidation of succinate to fumarate in the TCA cycle. The electrons liberated from this reaction are then transferred to the electron transport chain via ubiquinone. Pydiflumetofen acts as a potent inhibitor of this process by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme. This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site, thereby interrupting the electron flow.[2]

The inhibition of SDH has two major consequences for the fungal cell:

-

Disruption of the Electron Transport Chain: By blocking the transfer of electrons from succinate to ubiquinone, pydiflumetofen halts the downstream flow of electrons through Complex III and Complex IV. This prevents the generation of the proton gradient necessary for ATP synthesis by ATP synthase (Complex V), effectively starving the cell of its primary energy currency.

-

Interference with the Tricarboxylic Acid (TCA) Cycle: The inhibition of succinate dehydrogenase also leads to an accumulation of succinate, which can cause feedback inhibition of other enzymes in the TCA cycle, further crippling the cell's metabolic capabilities.

Signaling Pathway of Fungal Mitochondrial Respiration

The following diagram illustrates the fungal mitochondrial electron transport chain and the specific point of inhibition by pydiflumetofen.

Caption: Fungal mitochondrial electron transport chain and the inhibitory action of pydiflumetofen on Complex II.

Quantitative Data

The efficacy of pydiflumetofen has been quantified against a variety of fungal pathogens. The following tables summarize the 50% effective concentration (EC50) values, which represent the concentration of the fungicide that inhibits 50% of the fungal growth or spore germination.

Table 1: EC50 Values of Pydiflumetofen for Mycelial Growth Inhibition

| Fungal Species | EC50 (µg/mL) | Reference |

| Fusarium fujikuroi | 0.0101 - 0.1012 | [3] |

| Bipolaris maydis | 0.0292 - 0.5207 | [4] |

| Fusarium asiaticum | 0.019 - 0.2084 | [1] |

Table 2: EC50 Values of Pydiflumetofen for Spore Germination Inhibition

| Fungal Species | EC50 (µg/mL) | Reference |

| Fusarium fujikuroi | 0.0051 - 0.1082 | [3] |

| Botrytis cinerea (2017) | 0.06 ± 0.01 | [5] |

| Botrytis cinerea (2018) | 0.07 ± 0.02 | [5] |

| Botrytis cinerea (2019) | 0.05 ± 0.02 | [5] |

| Bipolaris maydis | 0.0115 - 0.4883 | [4] |

| Fusarium asiaticum | 0.0583 - 0.4237 | [1] |

Table 3: IC50 Values for Succinate Dehydrogenase Inhibition

| Fungal Species | IC50 (µM) | Reference |

| Rhizoctonia solani | 0.0263 (for a related compound) | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of pydiflumetofen.

Mycelial Growth Inhibition Assay

This assay determines the effect of a fungicide on the vegetative growth of a fungus.

Workflow Diagram:

Caption: Workflow for the mycelial growth inhibition assay.

Detailed Methodology:

-

Preparation of Fungicide Solutions: A stock solution of pydiflumetofen is prepared in a suitable solvent such as dimethyl sulfoxide (DMSO). Serial dilutions are then made to obtain a range of working concentrations.

-

Preparation of Amended Media: Potato dextrose agar (PDA) is prepared and autoclaved. After cooling to approximately 45-50°C, the fungicide dilutions are added to the molten agar to achieve the desired final concentrations. The final concentration of the solvent should be kept constant across all treatments and should not exceed a level that affects fungal growth (typically ≤1% v/v).

-

Inoculation: A mycelial plug (e.g., 5 mm in diameter) is taken from the leading edge of an actively growing fungal culture and placed in the center of each fungicide-amended PDA plate. A control plate containing only the solvent is also included.

-

Incubation: The inoculated plates are incubated at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.

-

Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Data Analysis: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment. The EC50 value is then determined by performing a probit analysis or a non-linear regression of the inhibition percentages against the logarithm of the fungicide concentrations.

Spore Germination Inhibition Assay

This assay assesses the impact of a fungicide on the germination of fungal spores.

Workflow Diagram:

Caption: Workflow for the spore germination inhibition assay.

Detailed Methodology:

-

Spore Suspension Preparation: Spores are harvested from a fresh fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface. The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments.

-

Spore Concentration Adjustment: The concentration of spores in the suspension is determined using a hemocytometer and adjusted to a standardized concentration (e.g., 1 x 10^5 spores/mL).

-

Assay Setup: Aliquots of the spore suspension are mixed with various concentrations of the fungicide in the wells of a microtiter plate or on a microscope slide. A control containing only the solvent is included.

-

Incubation: The plates or slides are incubated in a humid chamber at an optimal temperature for germination (e.g., 25°C) for a period sufficient for the spores in the control treatment to germinate (typically 8-24 hours).

-

Data Collection: After incubation, a drop of a fixative or stain (e.g., lactophenol cotton blue) may be added to stop germination and aid visualization. The number of germinated and non-germinated spores is counted under a microscope. A spore is typically considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore.

-

Data Analysis: The percentage of spore germination inhibition is calculated relative to the control. The EC50 value is then determined using probit analysis or non-linear regression.

Succinate Dehydrogenase (Complex II) Activity Assay

This biochemical assay directly measures the inhibitory effect of a compound on the activity of the succinate dehydrogenase enzyme.

Workflow Diagram:

Caption: Workflow for the succinate dehydrogenase activity assay.

Detailed Methodology:

-

Mitochondrial Isolation: Fungal mycelia are harvested, and mitochondria are isolated using standard protocols involving cell disruption (e.g., with a bead beater or enzymatic digestion) followed by differential centrifugation to separate the mitochondrial fraction.

-

Protein Quantification: The total protein concentration of the mitochondrial suspension is determined using a standard method such as the Bradford assay.

-

Assay Reaction: The assay is typically performed in a temperature-controlled spectrophotometer. The reaction mixture contains a buffer (e.g., potassium phosphate buffer), the substrate (succinate), an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and the mitochondrial preparation.

-

Inhibition Measurement: The reaction is initiated by the addition of the mitochondrial suspension. The rate of reduction of the electron acceptor is monitored by measuring the decrease (for DCPIP) or increase (for formazan from MTT) in absorbance at a specific wavelength over time. The assay is performed with a range of pydiflumetofen concentrations.

-

Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition for each pydiflumetofen concentration is determined relative to a control reaction containing only the solvent. The IC50 value, which is the concentration of pydiflumetofen that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structural Biology

As of the time of this writing, a specific Protein Data Bank (PDB) entry for the crystal structure of pydiflumetofen in complex with fungal succinate dehydrogenase has not been identified in public databases. However, the binding mode of SDHI fungicides, in general, is well-characterized. They occupy the ubiquinone binding pocket, which is formed by residues from the SdhB, SdhC, and SdhD subunits of the enzyme complex. The pyrazole-carboxamide core of pydiflumetofen is expected to form key hydrogen bonds and hydrophobic interactions within this pocket, effectively preventing the binding of the natural ubiquinone substrate.

Conclusion

Pydiflumetofen is a highly effective SDHI fungicide that targets a fundamental process in fungal cellular respiration. Its specific inhibition of succinate dehydrogenase (Complex II) leads to a rapid depletion of cellular energy and metabolic collapse in susceptible fungi. The quantitative data presented in this guide demonstrate its potent activity against a range of important plant pathogens. The detailed experimental protocols provide a framework for further research into the mechanism of action of pydiflumetofen and other SDHI fungicides. A deeper understanding of its molecular interactions will continue to be a key area of research, particularly in the context of managing fungicide resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ebiochemical.com [ebiochemical.com]

- 4. anti-fungal-activity-of-a-novel-succinate-dehydrogenase-inhibitor-pydiflumetofen-against-bipolaris-maydis - Ask this paper | Bohrium [bohrium.com]

- 5. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.